molecular formula C12H13NO3 B4688334 1-(2-ethoxyphenyl)-2,5-pyrrolidinedione CAS No. 112749-53-8

1-(2-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4688334
CAS RN: 112749-53-8
M. Wt: 219.24 g/mol
InChI Key: RFBJONHMLWBEPI-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a research chemical that belongs to the thienodiazepine class. It is a psychoactive substance that has been used for scientific research purposes. Etizolam has gained popularity in recent years due to its unique properties and potential applications in the field of medicine.

Mechanism of Action

1-(2-ethoxyphenyl)-2,5-pyrrolidinedione acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, causing an increase in the opening of chloride ion channels. This results in hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant effects. It has also been shown to have anticonvulsant and amnesic properties. This compound has a rapid onset of action and a relatively short duration of effect. It is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages as a research chemical. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been found to be effective in reducing anxiety and promoting sleep, making it a useful tool for studying the central nervous system. However, there are also some limitations to using this compound in lab experiments. It has the potential for abuse and dependence, and its long-term effects are not well understood.

Future Directions

There are several future directions for research on 1-(2-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of anxiety disorders and insomnia. Further studies are needed to determine its long-term safety and efficacy. Another area of research is the development of new thienodiazepine derivatives with improved pharmacological properties. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly on its interactions with other neurotransmitters and receptors in the central nervous system.
Conclusion:
In conclusion, this compound is a research chemical that has gained popularity in recent years due to its unique properties and potential applications in the field of medicine. Its synthesis method is relatively simple, and it has a well-established mechanism of action. This compound has been found to be effective in reducing anxiety and promoting sleep, making it a useful tool for studying the central nervous system. However, there are also some limitations to using this compound in lab experiments, and its long-term effects are not well understood. Further research is needed to determine its safety and efficacy and to develop new derivatives with improved pharmacological properties.

Scientific Research Applications

1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to study its pharmacological properties, such as its anxiolytic, sedative, and hypnotic effects. It has also been used to investigate its potential applications in the treatment of anxiety disorders, insomnia, and other related conditions. This compound has been found to be effective in reducing anxiety and promoting sleep, making it a promising candidate for further research.

properties

IUPAC Name

1-(2-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJONHMLWBEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279696
Record name 1-(2-Ethoxyphenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112749-53-8
Record name 1-(2-Ethoxyphenyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112749-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxyphenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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